molecular formula C48H47N3O9 B1242690 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester

2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester

Cat. No. B1242690
M. Wt: 809.9 g/mol
InChI Key: NGENCNGNGJCCLE-QTVBDKOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester is a stilbenoid.

Scientific Research Applications

Research Applications

1. Synthesis and Structural Analysis

  • Paper Title : Five-membered 2,3-dioxo heterocycles: LIII. Reaction of 3-Aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with substituted 1,3,3-trimethyl-3,4-dihydroisoquinolines. A new approach to 13-aza analogs of steroids
    • Authors : N. Racheva, Yu. V. Shklyaev, Yu. S. Rozhkova, A. N. Maslivets
    • Year : 2007
    • Abstract : Discusses the reaction of 3-Aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with certain isoquinolines, potentially related to the synthesis of compounds similar to your query (Racheva et al., 2007).

2. Heterocyclic Derivative Syntheses

  • Paper Title : Spiro heterocyclization of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione with dimedone
    • Authors : N. Racheva, A. N. Maslivets
    • Year : 2007
    • Abstract : Investigates the reactions of substituted dihydro-1H-pyrrole2,3-diones, providing insights into the synthesis of complex heterocyclic compounds (Racheva & Maslivets, 2007).

3. Structural Characterization and Applications

  • Paper Title : 1H, 13C, 15N NMR, ESI mass spectral and single crystal X-ray structural characterization of three spiro[pyrrolidine-2,3′-oxindoles]
    • Authors : K. Laihia, A. Valkonen, E. Kolehmainen, A. Antonov, D. Zhukov, I. Fedosov, V. Nikiforov
    • Year : 2006
    • Abstract : Provides detailed structural characterization of spiro[pyrrolidine-2,3′-oxindoles], which might offer insights into the analysis of similar complex compounds (Laihia et al., 2006).

4. Reaction Mechanisms and Derivative Formation

  • Paper Title : Heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes.
    • Authors : A. Bacchi, M. Costa, Nicola Della Ca’, B. Gabriele, G. Salerno, Silvia Cassoni
    • Year : 2005
    • Abstract : Discusses the synthesis of various heterocyclic derivatives, providing a perspective on the complex reactions similar to those your compound may undergo (Bacchi et al., 2005).

properties

Product Name

2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester

Molecular Formula

C48H47N3O9

Molecular Weight

809.9 g/mol

IUPAC Name

dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-(azocane-1-carbonyl)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate

InChI

InChI=1S/C48H47N3O9/c1-58-44(54)35(45(55)59-2)20-14-15-30-21-26-37-36(29-30)48(47(57)49-37)38(43(53)50-27-12-4-3-5-13-28-50)40-46(56)60-41(32-18-10-7-11-19-32)39(31-16-8-6-9-17-31)51(40)42(48)33-22-24-34(52)25-23-33/h6-11,16-19,21-26,29,35,38-42,52H,3-5,12-13,20,27-28H2,1-2H3,(H,49,57)/t38-,39-,40-,41+,42+,48-/m1/s1

InChI Key

NGENCNGNGJCCLE-QTVBDKOQSA-N

Isomeric SMILES

COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)[C@@]23[C@H]([C@@H]4C(=O)O[C@H]([C@H](N4[C@H]3C5=CC=C(C=C5)O)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCCCCCC8)C(=O)OC

SMILES

COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)C23C(C4C(=O)OC(C(N4C3C5=CC=C(C=C5)O)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCCCCCC8)C(=O)OC

Canonical SMILES

COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)C23C(C4C(=O)OC(C(N4C3C5=CC=C(C=C5)O)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCCCCCC8)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester
Reactant of Route 2
Reactant of Route 2
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester
Reactant of Route 3
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester
Reactant of Route 4
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester
Reactant of Route 5
Reactant of Route 5
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester
Reactant of Route 6
2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester

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